molecular formula C18H22N2O3 B5632656 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide

5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide

Cat. No. B5632656
M. Wt: 314.4 g/mol
InChI Key: VVIYIBJIGXYKJU-UHFFFAOYSA-N
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Description

5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide, also known as PBTIC, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. PBTIC belongs to the class of isoxazole carboxamides and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neuronal processes such as synaptic plasticity, learning, and memory. By modulating the activity of mGluR5, 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide is its high potency and selectivity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one limitation of 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide. One area of interest is the development of new drugs based on 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective effects of 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide, which may provide insights into the pathogenesis of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide for therapeutic use.

Synthesis Methods

The synthesis of 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide involves the reaction of 5-propylisoxazole-3-carboxylic acid with 4-(bromomethyl)-2,3,4,5-tetrahydro-1-benzoxepin in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with a base such as sodium hydroxide to obtain 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide in high yield and purity.

Scientific Research Applications

5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide has also been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the development of new drugs for the treatment of cognitive disorders.

properties

IUPAC Name

5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-5-15-11-16(20-23-15)18(21)19-12-13-8-9-22-17-7-4-3-6-14(17)10-13/h3-4,6-7,11,13H,2,5,8-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIYIBJIGXYKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)isoxazole-3-carboxamide

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